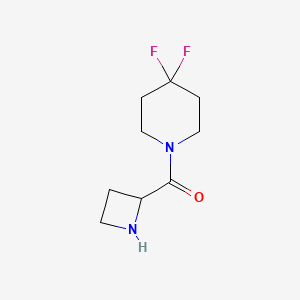

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine

概要

説明

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine is a synthetic organic compound that belongs to the class of azetidines and piperidines Azetidines are four-membered nitrogen-containing heterocycles, while piperidines are six-membered nitrogen-containing heterocycles

準備方法

The synthesis of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions.

Introduction of Carbonyl Group: The carbonyl group is introduced through acylation reactions using reagents like acyl chlorides or anhydrides.

Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors, such as diamines or amino alcohols.

Introduction of Fluorine Atoms: The fluorine atoms are introduced through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

化学反応の分析

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms or other substituents.

Addition: Addition reactions with electrophiles or nucleophiles can occur at the carbonyl group or other reactive sites.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

GABA-A Receptor Modulation

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine functions as a selective modulator of GABA-A receptors, specifically targeting subtypes α2 and α3. This modulation is crucial for various neurological functions and has been linked to:

- Anxiolytic Effects : The selective activation of α2/3 subtypes may lead to reduced anxiety symptoms without the sedative effects typically associated with non-selective GABA-A receptor agonists.

- Cognitive Enhancement : By selectively modulating these receptor subtypes, the compound may improve cognitive functions while minimizing adverse effects.

Therapeutic Applications

The primary applications of this compound include:

- Anxiety Disorders : Clinical studies have indicated that this compound could serve as a candidate for treating generalized anxiety disorder (GAD) and other anxiety-related conditions due to its targeted action on GABA-A receptors.

- Potential for Other Neurological Disorders : Beyond anxiety, there is ongoing research into its efficacy in treating conditions such as depression and insomnia, where GABAergic modulation plays a critical role.

Clinical Trials

Recent clinical trials have focused on evaluating the safety and efficacy of this compound in patients with anxiety disorders. Key findings include:

- Efficacy : Participants reported significant reductions in anxiety scores compared to placebo groups.

- Safety Profile : The compound was well-tolerated with fewer side effects than traditional anxiolytics.

Research Insights

Research has also explored the molecular interactions between this compound and GABA-A receptors. Notable insights include:

- Binding Affinity : Studies indicate a high binding affinity for α2/3 subtypes compared to other receptor types.

- Mechanism of Action : The modulator's ability to enhance inhibitory neurotransmission without excessive sedation presents a promising avenue for further research.

作用機序

The mechanism of action of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:

1-(Azetidine-2-carbonyl)azepane: This compound has a similar azetidine ring but a different six-membered ring structure, leading to different chemical and biological properties.

1-(Azetidine-2-carbonyl)-4-fluoropiperidine: This compound has only one fluorine atom, which may result in different reactivity and interactions compared to the difluorinated version.

1-(Azetidine-2-carbonyl)-4,4-dimethylpiperidine: This compound has methyl groups instead of fluorine atoms, leading to different steric and electronic effects.

生物活性

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, also known as AZD 7325, is a synthetic compound that has garnered attention due to its biological activity as a selective modulator of the α2/3 subtypes of the GABA-A receptor. This compound has been developed primarily for its potential therapeutic applications in treating anxiety disorders and related conditions.

- Molecular Formula: C9H14F2N2O

- Molecular Weight: 204.22 g/mol

- CAS Number: 2000606-30-2

AZD 7325 operates by selectively modulating the α2 and α3 subtypes of GABA-A receptors, which play critical roles in the regulation of anxiety, sedation, and seizure activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent candidate for therapeutic use in anxiety management .

Anxiolytic and Sedative Effects

Preclinical studies have demonstrated that AZD 7325 exhibits significant anxiolytic (anxiety-reducing) and sedative properties. In various animal models, it has been shown to reduce anxiety-like behaviors without the sedative side effects commonly associated with other anxiolytics. This unique profile suggests that AZD 7325 could provide effective anxiety relief while minimizing sedation, making it a desirable option for treating anxiety disorders .

Anticonvulsant Properties

In addition to its anxiolytic effects, AZD 7325 has displayed anticonvulsant properties in preclinical models. This activity is particularly relevant given the overlap between anxiety disorders and seizure disorders, suggesting potential dual therapeutic applications .

Toxicity and Safety Profile

AZD 7325 has undergone extensive toxicity evaluations. Studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, further research is necessary to assess long-term safety and any potential side effects associated with chronic use .

Case Studies and Research Findings

Several studies have highlighted the efficacy of AZD 7325:

- Preclinical Efficacy : In a study involving rodent models, AZD 7325 significantly reduced anxiety-like behaviors in elevated plus maze tests compared to controls. The compound was also noted for its ability to enhance the effects of other anxiolytic medications without increasing sedation levels.

- Pharmacokinetics : Research indicates that AZD 7325 has an oral bioavailability of approximately 31.8% following administration, with a clearance rate of 82.7 mL/h/kg after intravenous administration .

- Comparative Studies : In comparative studies against existing anxiolytics like benzodiazepines, AZD 7325 showed superior efficacy in reducing anxiety without the associated risks of dependence or withdrawal symptoms .

Therapeutic Development

The unique properties of AZD 7325 position it as a promising candidate for further development in treating anxiety disorders. Its mechanism allows for potential combination therapies with existing treatments to enhance efficacy while minimizing side effects.

Future Directions

Research is ongoing to explore the full therapeutic potential of AZD 7325 beyond anxiety disorders, including its application in treating other conditions such as depression and epilepsy. Additionally, studies are being conducted to understand better its pharmacological interactions and long-term safety profile .

特性

IUPAC Name |

azetidin-2-yl-(4,4-difluoropiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O/c10-9(11)2-5-13(6-3-9)8(14)7-1-4-12-7/h7,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBJIHFCVBYOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。